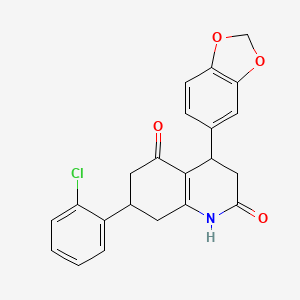

![molecular formula C10H8N4S2 B5546809 2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)

2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile

Overview

Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions, with manganese(II) catalysis being a common method. For example, the synthesis of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds has been reported to occur via cyclization of substituted thiosemicarbazide or thiohydrazide in the presence of manganese(II) nitrate, leading to the formation of thiadiazole by loss of water or hydrogen sulfide (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by intramolecular and intermolecular hydrogen bonding, contributing to their stability and crystalline nature. Single crystal X-ray data and DFT studies are commonly employed to optimize the geometry and compare it with empirical data, indicating the compounds' stability through negative HOMO and LUMO energies, suggesting electron transfer mainly associated with π⋯π transitions (Dani et al., 2013).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including methylation, where methylation occurs at both the ring nitrogen and the exocyclic nitrogen atom, showcasing their reactivity (Werber et al., 1975). Schiff base formation is another reaction, where benzil bis(5-amino-1,3,4-thiadiazole-2-thiol) acts as a tetradentate ligand, coordinating through sulfur and nitrogen atoms (Chandra et al., 2015).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as fluorescence and molecular aggregation, are significant for their applications in materials science. For instance, spectroscopic studies on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol revealed several emission bands related to molecular organization and phase transitions in liposome systems (Kluczyk et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and biological activity, are of great interest. Thiadiazoles display a wide range of biological activities, including antimicrobial and antitumor effects, attributed to their ability to interact with biological molecules and influence biochemical pathways (Tiwari et al., 2017; Chandra et al., 2015).

Scientific Research Applications

Photophysical and Photochemical Properties : Another study synthesized phthalonitrile compounds and their corresponding zinc(II) and lead(II) phthalocyanine derivatives. These novel phthalocyanine complexes were characterized to evaluate their potential as photosensitizers for photodynamic therapy. The investigation into their spectroscopic, photochemical, and photophysical properties aimed to determine the influence of substituents, binding positions, and central metal ions on these properties (Demirbaş et al., 2019).

Structural and Spectral Studies

Spectral and X-ray Studies : A study involving the synthesis and characterization of new compounds related to 2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile provided insights into their molecular structure through spectral, X-ray, and DFT studies. The research indicated that the compounds are stable, as evidenced by the negative values of HOMO and LUMO energies. Furthermore, the electronic transitions due to π⋯π transitions suggest potential applications in various scientific fields (Dani et al., 2013).

properties

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S2/c11-5-7-3-1-2-4-8(7)6-15-10-14-13-9(12)16-10/h1-4H,6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNBPFNKLDTMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(S2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

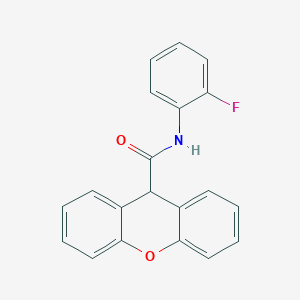

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

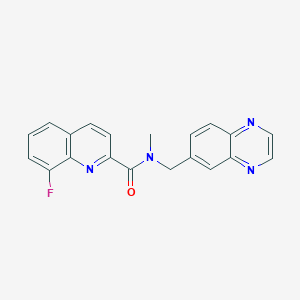

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

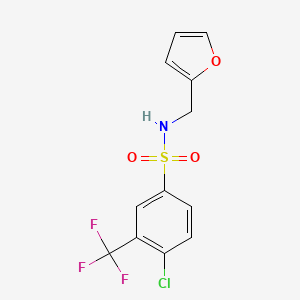

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)